molecular formula C44H74O6 B14229359 1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} CAS No. 827341-42-4

1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}

Katalognummer: B14229359
CAS-Nummer: 827341-42-4
Molekulargewicht: 699.1 g/mol
InChI-Schlüssel: KGGYSVMXOCTQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is a complex organic compound characterized by its unique structure, which includes multiple peroxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} typically involves the reaction of 4,4-dimethylpentane-2,2-diyl bisphenol with hexylperoxy propan-2-yl benzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as cesium carbonate, in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} undergoes various chemical reactions, including:

    Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming radicals.

    Reduction: Reduction of the peroxy groups can lead to the formation of alcohols or ethers.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical intermediates, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} involves the generation of radicals through the cleavage of the peroxy bonds. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application, such as initiating polymerization or inducing oxidative stress in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is unique due to its multiple peroxy groups, which make it highly reactive and suitable for radical-mediated processes. Its structure allows for diverse chemical modifications, making it a versatile compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

827341-42-4

Molekularformel

C44H74O6

Molekulargewicht

699.1 g/mol

IUPAC-Name

1-(2-hexylperoxypropan-2-yl)-4-[2-[2-[4-(2-hexylperoxypropan-2-yl)phenyl]-4,4-dimethylpentan-2-yl]peroxy-4,4-dimethylpentan-2-yl]benzene

InChI

InChI=1S/C44H74O6/c1-15-17-19-21-31-45-47-41(9,10)35-23-27-37(28-24-35)43(13,33-39(3,4)5)49-50-44(14,34-40(6,7)8)38-29-25-36(26-30-38)42(11,12)48-46-32-22-20-18-16-2/h23-30H,15-22,31-34H2,1-14H3

InChI-Schlüssel

KGGYSVMXOCTQCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOOC(C)(C)C1=CC=C(C=C1)C(C)(CC(C)(C)C)OOC(C)(CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)OOCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.